2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropylureido group, a phenyl ring, and a thiophen-2-ylmethyl acetamide moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the cyclopropylureido group: This step involves the reaction of cyclopropylamine with an isocyanate derivative to form the cyclopropylureido moiety.
Attachment of the phenyl ring: The phenyl ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the thiophen-2-ylmethyl group: This step involves the reaction of thiophene-2-carbaldehyde with an appropriate amine to form the thiophen-2-ylmethyl group.
Final assembly: The final step involves the coupling of the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-cyclopropylureido)phenyl)-N-(phenylmethyl)acetamide: This compound has a similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
2-(4-(3-cyclopropylureido)phenyl)-N-(pyridin-2-ylmethyl)acetamide: This compound has a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
2-(4-(3-cyclopropylureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(cyclopropylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(18-11-15-2-1-9-23-15)10-12-3-5-13(6-4-12)19-17(22)20-14-7-8-14/h1-6,9,14H,7-8,10-11H2,(H,18,21)(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYGTRWSVSWUBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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